1,4-Dichlorobenzene-d4
Overview
Description
1,4-Dichlorobenzene (1,4-DCB) is a widely recognized environmental contaminant and has been studied for its degradation, toxic effects, and presence in various environments. It is used in products like mothballs and air fresheners and has been classified as a possible carcinogen . The compound has been associated with liver tumors in mice and is known to be a hepatotoxicant . Additionally, 1,4-DCB has been reported to have toxic effects on photosynthesis in the freshwater alga Chlorella pyrenoidosa, indicating its potential to disrupt aquatic ecosystems .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1,4-Dichlorobenzene-d4, they do provide insights into the environmental presence and degradation of 1,4-DCB. The degradation of 1,4-DCB in water has been investigated under various conditions such as photolysis, photocatalysis on TiO2, and sonolysis . These studies are crucial for understanding how 1,4-DCB can be broken down in the environment, potentially informing methods for its synthesis and degradation.
Molecular Structure Analysis
The molecular structure of 1,4-DCB and its analogs has been explored through experimental techniques like FT-IR and FT-Raman spectroscopy. These studies provide detailed information on vibrational frequencies, optimized structures, and the impact of di-substituted halogens on the benzene molecule . Such analyses are essential for understanding the chemical behavior and reactivity of 1,4-DCB.
Chemical Reactions Analysis
1,4-DCB undergoes biotransformation to produce metabolites such as chlorohydroquinones, which have been implicated in the formation of hepatic tumors in mice . The compound's reactivity and interactions with other substances, including its role in forming charge-transfer complexes, are also of interest in the context of its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-DCB, such as its volatility and potential as an endocrine disruptor, have been documented. It is a compound with strong endocrine-disrupting effects and has been detected in various environmental matrices, including lavatory air, wastewater, and human breast milk . The presence of 1,4-DCB in indoor air due to the use of air fresheners has been linked to ethnic differences in exposure and potential health effects .
Relevant Case Studies
Case studies have shown that 1,4-DCB exposure can lead to an increased frequency of hepatic tumors in mice, highlighting species-specific toxicological effects . The environmental impact of 1,4-DCB has been demonstrated through its inhibitory effects on photosynthesis in aquatic organisms . Additionally, the widespread use of 1,4-DCB in consumer products and its subsequent release into the environment pose significant challenges for public health and environmental protection .
Scientific Research Applications
Environmental Monitoring and Risk Assessment
1,4-Dichlorobenzene, a volatile organic compound used in air fresheners and as a contaminant of indoor air, has been studied for its environmental impact. Research suggests it might be associated with decreased pulmonary function and is classified as a possible carcinogen. In the context of environmental monitoring, its levels have been measured in various matrices including lavatory air, waste water, and human breast milk, highlighting its widespread presence and potential risk to human health and the environment (Juvancz et al., 2010).
Degradation and Removal Techniques
Significant research has focused on the degradation of 1,4-Dichlorobenzene in water. Techniques like photolysis, photocatalysis, and sonolysis have been explored. Particularly, photocatalysis using TiO2 has shown faster removal rates compared to other methods, offering a promising approach for treating contaminated water. The combined use of photocatalysis and sonolysis has been found to enhance the degradation and mineralization rate of 1,4-Dichlorobenzene (Selli et al., 2008).
Impact on Biological Systems
Studies have also investigated the toxic effects of 1,4-Dichlorobenzene on biological systems. For example, its impact on the photosynthesis process in Chlorella pyrenoidosa, a freshwater alga, was analyzed. It was found that at high concentrations, 1,4-Dichlorobenzene significantly reduced the content of photosynthetic pigments and damaged the photosystem II reaction center, leading to inhibited photosynthesis (Zhang et al., 2016).
Influence on Soil Enzyme Activities
The residue of 1,4-Dichlorobenzene in soil and its effects on key soil enzymes like polyphenol oxidase and dehydrogenase have been examined. The study suggested that different soil enzymes showed varied responses to 1,4-Dichlorobenzene treatment, indicating its complex impact on soil ecology and health (Shi et al., 2012).
Advanced Analytical Techniques
Advanced analytical methods for detecting 1,4-Dichlorobenzene in environmental samples have been developed. For instance, a gas chromatography-isotope dilution mass spectrometry method was validated for identifying and quantifying residues in honey samples. This highlights the importance of sensitive detection methods for monitoring environmental and food contamination (Botitsi et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dichloro-2,3,5,6-tetradeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBOOLMMGQPQU-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959416 | |
Record name | 1,4-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Dichlorobenzene-d4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19274 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Dichlorobenzene-d4 | |
CAS RN |
3855-82-1 | |
Record name | 1,4-Dichlorobenzene-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3855-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-d4, 3,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3855-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.